2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.2ClH/c1-12-11-24-16(17-12)18-15(22)10-20-6-4-19(5-7-20)9-13(21)14-3-2-8-23-14;;/h2-3,8,11,13,21H,4-7,9-10H2,1H3,(H,17,18,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUSVXAHRIZUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.34 g/mol. The structure features a piperazine ring, a furan moiety, and a thiazole group, which are known to contribute to various biological activities.
Biological Activities
Research indicates that compounds containing furan and thiazole moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring may enhance this activity by improving the compound's lipophilicity and membrane permeability .
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in models such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have shown inhibitory activity against PTP1B, a target for diabetes treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antibacterial Activity : A study reported that thiazole-based compounds exhibited potent antibacterial effects with IC50 values in the low micromolar range against S. aureus and E. coli . The compound's structure suggests it may share similar mechanisms of action.
- Anticancer Studies : Research indicated that derivatives containing furan rings showed moderate to high cytotoxicity against various cancer cell lines, suggesting that the incorporation of furan enhances therapeutic efficacy . Specifically, compounds with structural similarities demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins. Molecular docking analyses suggested strong binding affinities to active sites of enzymes involved in cancer progression, indicating potential pathways for therapeutic intervention .
Comparative Analysis
The following table summarizes the biological activities of similar compounds containing furan and thiazole moieties:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with structural similarities have shown varying degrees of efficacy against gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess mild to moderate antibacterial properties .
- Anticancer Properties : Studies have indicated that certain modifications to the piperazine and furan components can enhance the anticancer activity of related compounds. The potential for apoptosis induction and inhibition of cancer cell proliferation has been noted in related thiazole derivatives .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/ml for the new compounds, while reference drugs like ketoconazole exhibited MIC values of 25–50 µg/ml . This highlights the need for further optimization of the compound's structure to enhance its antibacterial potency.
Anticancer Activity
In a recent pharmacological study, derivatives similar to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the thiazole ring could significantly improve anticancer efficacy, with some compounds inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and tyrosine kinase inhibition .
Q & A
Basic Research Questions
Q. What methods are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols involving alkylation, amidation, and salt formation. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) for real-time tracking of intermediates .
- Purification : Column chromatography with gradient elution to isolate intermediates, followed by recrystallization for the hydrochloride salt .
- Yield Enhancement : Adjusting solvent polarity (e.g., dichloromethane for amidation) and temperature (e.g., 0–5°C for acid-sensitive steps) to suppress side reactions .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H/¹³C NMR for furan and piperazine proton signals) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 260 nm for thiazole rings) .
- Kinetic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group at acidic pH) .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess melting point shifts under stress conditions .
Q. What analytical techniques are critical for confirming the compound’s solubility profile?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method in aqueous buffers (pH 6.8–7.4) and organic solvents (DMSO, ethanol). Quantify via UV spectroscopy .
- Partition Coefficient (LogP) : Determine via octanol-water partitioning followed by HPLC analysis to predict membrane permeability .
- Surfactant Effects : Test solubility enhancement using polysorbate-80 or cyclodextrins, monitored by dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure bioavailability via IV/PO dosing in rodent models. Compare plasma AUC (Area Under Curve) with in vitro IC50 values .
- Metabolite Interference : Use LC-MS/MS to identify active/inactive metabolites that may alter in vivo activity .
- Tissue Distribution : Autoradiography or whole-body imaging to assess target tissue penetration vs. off-target accumulation .
Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the furan (e.g., replace with thiophene) or piperazine (e.g., N-methylation) groups. Test activity in enzyme inhibition assays (e.g., kinase panels) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like GPCRs or ion channels. Validate via mutagenesis (e.g., alanine scanning) .
- Data Integration : Use heatmaps to correlate substituent electronegativity with bioactivity trends .
Q. How should researchers design assays to evaluate target engagement specificity in complex biological matrices?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) in live-cell imaging to quantify displacement by the compound .
- Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts (ΔTm) via differential scanning fluorimetry (DSF) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon/koff) to immobilized receptors .
Q. What methodologies address discrepancies in metabolomic profiling across species?
- Methodological Answer :
- Cross-Species Microsomal Studies : Incubate the compound with liver microsomes from humans, rats, and dogs. Identify species-specific CYP450 metabolites via UPLC-QTOF .
- Isotope Tracing : Use <sup>13</sup>C-labeled acetamide to track metabolic pathways in hepatocyte cultures .
- Machine Learning : Train models on interspecies metabolic databases to predict human relevance of preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
